Cas no 68743-80-6 ( )

  structure
  structure
Product name: 
CAS No:68743-80-6
MF:C18H36N6O6
MW:432.51504
CID:874735
PubChem ID:3052400

  Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-[[[(aminocarbonyl)amino]acetyl]methylamino]-1-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-β-L-lyxo-heptopyranosyl)-4-O-methyl-2,3,5-trideoxy-D-allo-inositol
    • N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide
    • Sporaricin C
    • KA-6606-III
    • N-{2-[{4-Amino-3-[(2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranosyl)oxy]-2-hydroxy-6-methoxycyclohexyl}(methyl)amino]-2-oxoethyl}carbamimidic acid
    • KA 6606III
    • D-allo-Inositol, 2-amino-5-((((aminocarbonyl)amino)acetyl)methylamino)-2,3,5-trideoxy-1-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-4-O-methyl-
    • 68743-80-6
    • DTXSID30988448
    • Antibiotic KA 6606III
    •  
    • Inchi: InChI=1S/C18H36N6O6/c1-8(19)11-5-4-9(20)17(29-11)30-16-10(21)6-12(28-3)14(15(16)26)24(2)13(25)7-23-18(22)27/h8-12,14-17,26H,4-7,19-21H2,1-3H3,(H3,22,23,27)
    • InChI Key: PUURLTDHGIJACO-UHFFFAOYSA-N
    • SMILES: [H]C1(OC([H])(CCC1([H])N)C([H])(N)C)OC2([H])C([H])(O)C([H])(N(C(=O)CNC(=N)O)C)C([H])(OC)CC2([H])N

Computed Properties

  • Exact Mass: 432.26963289g/mol
  • Monoisotopic Mass: 432.26963289g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 598
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 9
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.518
  • Topological Polar Surface Area: 201Ų

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